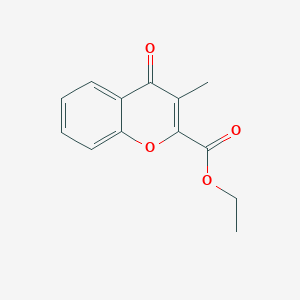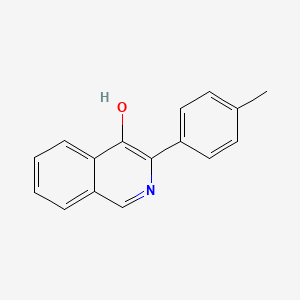
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine is a compound that belongs to the class of fluorinated pyridines and indazoles. This compound is of interest due to its unique chemical structure, which combines a fluoropyridine moiety with an indazole ring. The presence of a fluorine atom in the pyridine ring imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine typically involves several steps, starting with the preparation of the fluoropyridine precursor. One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by fluorination . The indazole ring can be constructed through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophilic reagents in polar solvents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site . The indazole ring can further contribute to the compound’s biological activity by providing a rigid and planar structure that facilitates binding to the target .
Comparison with Similar Compounds
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine can be compared with other similar compounds, such as:
3-(5-chloropyridin-2-yl)-1H-indazol-5-amine: This compound has a chlorine atom instead of a fluorine atom in the pyridine ring.
3-(5-bromopyridin-2-yl)-1H-indazol-5-amine: The bromine atom in this compound can lead to different chemical and biological properties compared to the fluorinated analog.
3-(5-methylpyridin-2-yl)-1H-indazol-5-amine: The methyl group in this compound can influence its lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties that are not observed in its chlorinated, brominated, or methylated analogs .
Properties
CAS No. |
1356087-92-7 |
|---|---|
Molecular Formula |
C12H9FN4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C12H9FN4/c13-7-1-3-11(15-6-7)12-9-5-8(14)2-4-10(9)16-17-12/h1-6H,14H2,(H,16,17) |
InChI Key |
UDVGIPDNKCUZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)







![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)



